
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- is a chemical compound with the molecular formula C22H20O4. This compound is a derivative of chrysenediol, which is a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the tetrahydro derivative of chrysenediol.
Vorbereitungsmethoden
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- can be achieved through several synthetic routes. One common method involves the acetylation of 1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically include refluxing the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent diol form. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Hydrolysis using aqueous sodium hydroxide can convert the acetate groups back to hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride will regenerate the diol .
Wissenschaftliche Forschungsanwendungen
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The acetate groups can also influence the compound’s solubility and bioavailability, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- can be compared with similar compounds such as:
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: This compound has a similar structure but differs in the aromatic ring system. It is used in similar applications but may have different reactivity and properties.
1,2,4-Butanetriol: This compound is an alcohol with three hydroxyl groups and is used in the synthesis of polyesters and as a solvent. .
The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- lies in its specific structure and the presence of acetate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80433-90-5 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[(1R,2R)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m1/s1 |
InChI-Schlüssel |
UWMIFMGEZWMYAJ-FGZHOGPDSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CCC2=C([C@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Kanonische SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


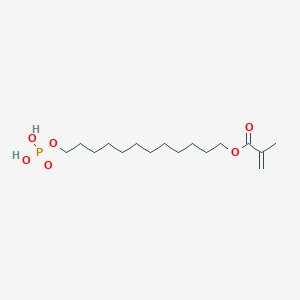
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
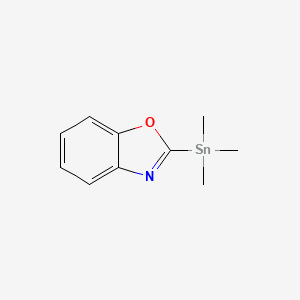
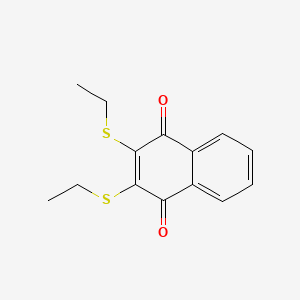
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
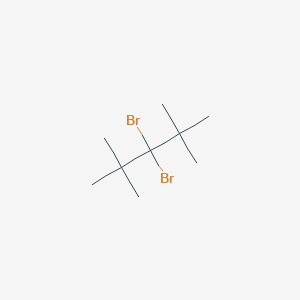
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
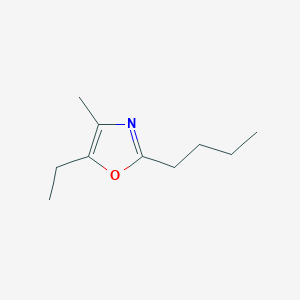
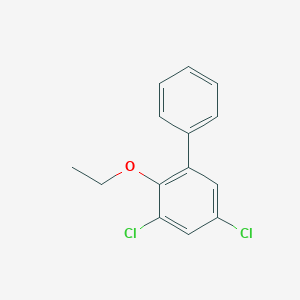

![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)
